
5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% (5-tBSM-3-TFM) is a novel compound that has been developed as a potential therapeutic agent for various diseases. It is an organic compound that is composed of an aromatic ring and a sulfonamide group. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-microbial, and anti-cancer activities. In addition, it has been found to be effective in modulating the expression of various genes and proteins in cells.
Wirkmechanismus
The exact mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% is not yet fully understood. However, it is believed to act through the modulation of multiple pathways, including the inhibition of the NF-κB pathway and the activation of the c-Jun N-terminal kinase (JNK) pathway. In addition, it has been found to inhibit the expression of certain pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, it has been found to inhibit the expression of certain pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to possess anti-oxidant, anti-microbial, and anti-cancer activities.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% has several advantages for laboratory experiments. First, it is a relatively inexpensive compound and is readily available in the market. Second, it is a highly potent compound and has been found to be effective in modulating the expression of various genes and proteins in cells. Third, it is a stable compound and can be stored for a long period of time.
However, there are also some limitations for laboratory experiments. First, the compound has a relatively low solubility in water, making it difficult to dissolve in aqueous solutions. Second, the compound is highly reactive and can be easily oxidized, making it difficult to use in certain experiments. Finally, the compound has a strong odor, which may be unpleasant for some people.
Zukünftige Richtungen
The future directions of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% research include further investigation of its potential therapeutic applications in various diseases, such as cancer, inflammation, immune modulation, and neurological diseases. Additionally, further studies are needed to better understand its mechanism of action and its biochemical and physiological effects. Furthermore, studies are needed to explore the potential of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% as an adjuvant in combination therapies. Finally, further research is needed to evaluate the safety and toxicity of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% and to optimize its formulation for clinical use.
Synthesemethoden
The synthesis of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% is achieved through a two-step process. The first step involves the reaction of 4-t-butylsulfamoylphenol with trifluoromethoxybenzaldehyde in the presence of a base to form a sulfonamide-substituted aryl trifluoromethoxyphenol intermediate. The second step involves the deprotection of the sulfonamide group using a strong base and the subsequent addition of a suitable solvent to obtain 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95%. The overall reaction is shown in Figure 1.
Figure 1. Synthesis of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95%.
Wissenschaftliche Forschungsanwendungen
5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-microbial, and anti-cancer activities. In addition, it has been found to be effective in modulating the expression of various genes and proteins in cells. It has been used in studies of cancer, inflammation, immune modulation, and neurological diseases.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4S/c1-16(2,3)21-26(23,24)15-6-4-11(5-7-15)12-8-13(22)10-14(9-12)25-17(18,19)20/h4-10,21-22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQFPILHJMZBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-T-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


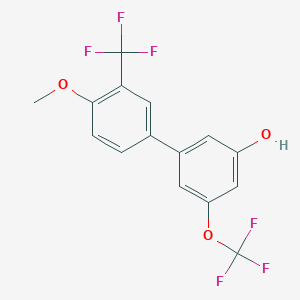
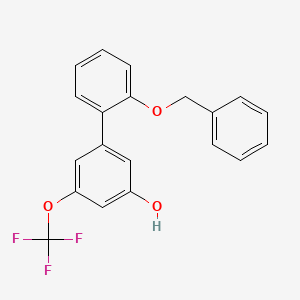
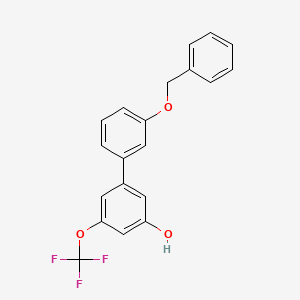
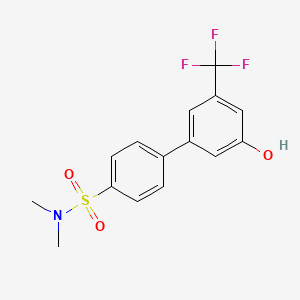

![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385067.png)

![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385098.png)


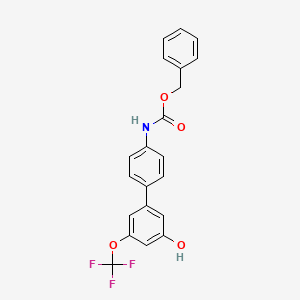
![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385122.png)
![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385126.png)